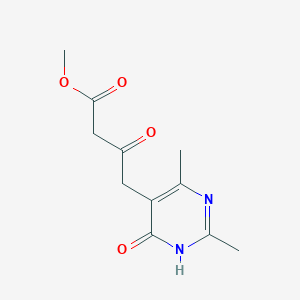
1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide
Descripción general
Descripción
1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide is a chemical compound with the molecular formula C11H13NS and a molecular weight of 191.29 . It is a main product offered by BOC Sciences .
Molecular Structure Analysis
The InChI key for 1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide is WCOTWXXZVVJKIP-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Aplicaciones Científicas De Investigación
Overview
While the specific compound "1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide" is not directly mentioned in the available literature, research on related naphthalene compounds and derivatives has shown diverse scientific applications, particularly in the field of medicinal chemistry. These compounds exhibit a wide range of biological activities and are being explored for their potential in treating various diseases.
Medicinal Chemistry and Biological Activity
Naphthalene derivatives, including naphthalimides and their heterocyclic variants, are significant in medicinal applications due to their structural framework, which allows for interaction with various biological molecules. This interaction is facilitated by their π-deficient large conjugated planar structure, making them effective in binding with DNAs, enzymes, and receptors through noncovalent bonds. This characteristic has led to the exploration of naphthalene derivatives as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Notably, some naphthalene derivatives have progressed to clinical trials as anticancer agents, indicating their significant therapeutic potential. Furthermore, these compounds are being developed for use as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, highlighting their versatility in biomedical research (Gong et al., 2016).
Synthesis and Application
The synthesis of naphthalene derivatives, such as 1,3-dihydroxynaphthalene, is crucial for their application in various scientific fields. These synthesis methods have evolved to be more eco-friendly and efficient, contributing to the compound's availability for research and development purposes (You-lan, 2005).
Environmental and Health Impact Studies
Naphthalene and its derivatives are also studied for their environmental impact and health implications. Research on naphthalene's sources, exposure, and potential carcinogenicity has been critical in understanding its environmental and health risks. This includes studies on indoor and outdoor air quality, emphasizing the need for monitoring and regulating naphthalene and its derivatives to prevent adverse health effects (Jia & Batterman, 2010).
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOTWXXZVVJKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




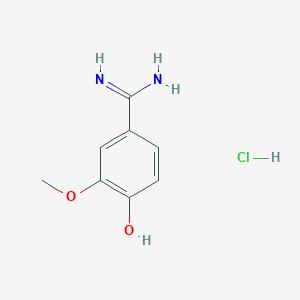

![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)
![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)
![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)
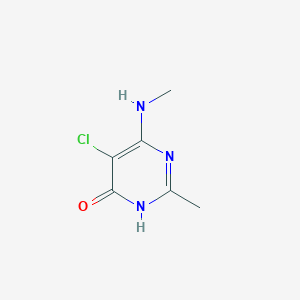
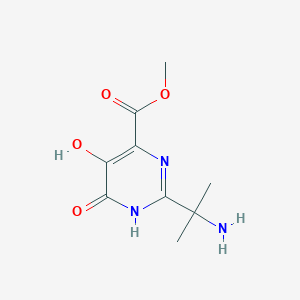
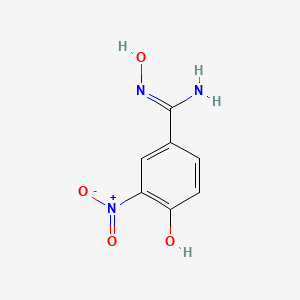
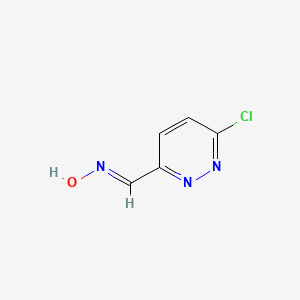
![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)
![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
